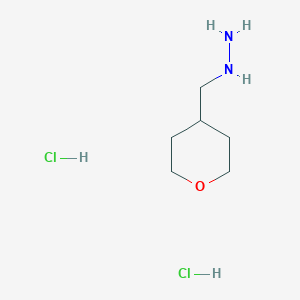

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

oxan-4-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-8-5-6-1-3-9-4-2-6;;/h6,8H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEBLDGMZQPDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride CAS number

An In-Depth Technical Guide to ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

Abstract

This compound is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, which combines a metabolically stable tetrahydropyran (THP) ring with a reactive hydrazine moiety, makes it a key intermediate for the synthesis of complex molecular architectures. The THP group often serves to improve the aqueous solubility and overall pharmacokinetic profile of drug candidates, while the hydrazine functional group provides a versatile handle for constructing various nitrogen-containing heterocycles, such as pyrazoles and indazoles, which are prevalent in biologically active compounds. This guide provides a comprehensive overview of the compound's properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in the field of drug development.

Core Compound Data and Physicochemical Properties

The dihydrochloride salt form of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the more reactive free base. This salt form is readily soluble in polar solvents like water and methanol, facilitating its use in a variety of reaction conditions.

| Property | Value | Source |

| CAS Number | 1315365-54-8 | [1][2] |

| Molecular Formula | C₆H₁₆Cl₂N₂O | [1] |

| Molecular Weight | 203.11 g/mol | [1] |

| IUPAC Name | ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine;dihydrochloride | N/A |

| Synonyms | (OXAN-4-YLMETHYL)HYDRAZINE 2HCL | [1] |

| SMILES | NNCC1CCOCC1.[H]Cl.[H]Cl | [1] |

| Appearance | White to off-white solid | Generic Data |

| Purity | Typically ≥98% | [1][3] |

| Storage Conditions | 4°C, stored under an inert atmosphere (e.g., nitrogen) | [1] |

| Topological Polar Surface Area (TPSA) | 47.28 Ų | [1] |

| logP (calculated) | 0.72 | [1] |

Synthesis and Rationale

The synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine and its salts typically begins with a commercially available tetrahydropyran derivative. A common and efficient strategy involves the reductive amination of tetrahydro-4H-pyran-4-one.

Synthetic Workflow Overview

The conversion of the ketone to the target hydrazine derivative can be conceptualized as a multi-step process that leverages well-established organic reactions. The choice of a dihydrochloride salt is deliberate; it protonates both nitrogen atoms of the hydrazine moiety, significantly reducing their nucleophilicity and susceptibility to oxidation, thereby ensuring stability during storage and handling.

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery

The title compound is not typically a final drug product but rather a crucial building block. The hydrazine moiety is a powerful nucleophile and a precursor for forming stable, aromatic heterocyclic rings that are staples in medicinal chemistry.

Synthesis of Pyrazole-Containing Kinase Inhibitors

Hydrazines are fundamental precursors for synthesizing pyrazoles, a class of heterocyles found in numerous FDA-approved drugs. The reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classic and reliable method for pyrazole ring formation. This is particularly relevant in the development of kinase inhibitors, where the pyrazole scaffold often serves as a hinge-binding motif. For instance, derivatives of (Tetrahydro-2H-pyran-4-yl)hydrazine have been explored in the synthesis of inhibitors for Transforming Growth Factor-β (TGF-β) type I receptor, also known as ALK5.[4]

Role of the Tetrahydropyran (THP) Moiety

The inclusion of the THP ring is a strategic choice in drug design. It is often considered a "privileged scaffold" because it can improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule.[5] By replacing a more lipophilic group (like a cyclohexane) with the polar THP ring, chemists can enhance aqueous solubility and bioavailability while potentially reducing off-target toxicity associated with high lipophilicity.[5]

Biological Signaling Pathway Context: TGF-β Inhibition

The TGF-β signaling pathway is integral to cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and cancer. Inhibitors of ALK5, the type I receptor kinase in this pathway, block the phosphorylation of downstream signaling molecules (SMAD2/3), thereby halting the pro-fibrotic or oncogenic signaling cascade. The use of building blocks like ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is critical for generating novel chemical entities that can selectively and potently modulate this pathway.

Caption: Simplified TGF-β signaling pathway showing the action of an ALK5 inhibitor.

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol details a general procedure for the condensation of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine with an aldehyde or ketone to form a hydrazone, a common step in building larger molecules for screening libraries.[5]

Objective: To synthesize a (Tetrahydro-2H-pyran-4-yl)hydrazone derivative.

Materials:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (e.g., 4-chlorobenzaldehyde) (1.0 eq)

-

Ethanol (or other suitable alcohol), reagent grade

-

Triethylamine (TEA) or Sodium Acetate (2.2 eq, as base)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.03 g, 10 mmol).

-

Solvent and Base Addition: Add ethanol (40 mL) to the flask. The salt may not fully dissolve initially. Add the base (e.g., triethylamine, 2.22 g, 22 mmol) dropwise. The purpose of the base is to neutralize the HCl salts and liberate the free hydrazine in situ, which is the reactive nucleophile. Stir for 15 minutes at room temperature.

-

Aldehyde/Ketone Addition: Dissolve the aldehyde or ketone (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol) in a minimal amount of ethanol and add it to the reaction mixture.

-

Reaction Conditions: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove the triethylamine hydrochloride salt and any remaining starting materials. Wash with brine (30 mL), then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure hydrazone derivative.

Safety and Handling

As with all hydrazine derivatives, proper safety precautions are essential. The dihydrochloride salt form mitigates some of the risks associated with the volatile and highly reactive free base, but care must still be taken.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Health Hazards: The compound may cause serious eye and skin irritation.[6][7] Avoid ingestion and inhalation. While specific toxicity data for this compound is limited, hydrazine derivatives as a class are treated as potentially toxic and should be handled accordingly.[8]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. [(Tetrahydro-2H-pyran-4-yl)methyl]hydrazine dihydrochloride CAS#: 1315365-54-8 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Dihydrochloride

Introduction

This compound is a heterocyclic building block featuring a stable tetrahydropyran ring linked to a reactive methylhydrazine moiety. As a salt, it offers improved handling and solubility characteristics compared to its free base form. This compound and its structural analogs are of significant interest to researchers in medicinal chemistry and drug discovery.[1][2] The rationale is clear: the tetrahydropyran scaffold is a recognized feature in numerous approved drugs, often used to enhance aqueous solubility and refine pharmacokinetic profiles, while the hydrazine group serves as a versatile chemical handle for constructing more complex molecules.

Understanding the physicochemical properties of such a compound is not merely an academic exercise; it is a critical prerequisite for its effective application.[3][4] These fundamental characteristics—including solubility, lipophilicity, and ionization state—govern a molecule's behavior in biological systems. They dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety.[5][6][7] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and the experimental context for its determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this molecule—a saturated oxygen-containing heterocycle and a protonated hydrazine sidechain—define its chemical behavior and potential applications.

| Identifier | Value |

| IUPAC Name | (Tetrahydro-2H-pyran-4-yl)methanamine; hydrazine; dihydrochloride |

| CAS Number | 1315365-54-8[8] |

| Molecular Formula | C₆H₁₆Cl₂N₂O[8] |

| Molecular Weight | 203.11 g/mol [8] |

| SMILES | NNCC1CCOCC1.[H]Cl.[H]Cl[8] |

| Synonyms | (OXAN-4-YLMETHYL)HYDRAZINE 2HCL[8] |

Structure:

The molecule consists of a central tetrahydropyran (THP) ring, which imparts a degree of polarity and aqueous solubility. A methylene bridge connects this ring to a hydrazine functional group (-NH-NH₂). As a dihydrochloride salt, both nitrogen atoms of the hydrazine moiety are protonated, each associated with a chloride counter-ion. This salt form is crucial for enhancing the compound's stability and solubility in aqueous media.

Core Physicochemical Properties

The interplay of a molecule's properties determines its suitability as a drug candidate or research tool. The data presented below combines computational predictions with established principles of medicinal chemistry.

| Property | Value / Expected Value | Significance in Drug Development |

| Physical State | White to off-white crystalline solid (Expected) | Influences handling, formulation, and stability. |

| Melting Point | Data not publicly available | Indicator of purity and lattice energy. |

| Aqueous Solubility | High (Expected) | Essential for administration, absorption, and distribution.[7] |

| LogP (calculated) | 0.7199[8] | Measures lipophilicity of the neutral form; impacts membrane permeability. |

| Topological Polar Surface Area (TPSA) | 47.28 Ų[8] | Predicts transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 (for the neutral free base)[8] | Influences solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 3 (for the neutral free base)[8] | Influences solubility and target binding interactions. |

| pKa | Two basic pKa values (Expected) | Determines the ionization state at physiological pH, affecting solubility and permeability.[7] |

Solubility

Causality and Insight: As a dihydrochloride salt of a molecule containing two basic nitrogen atoms, this compound is expected to exhibit high aqueous solubility. The protonated amine and hydrazinium ions form strong ion-dipole interactions with water molecules. This property is highly advantageous for preparing stock solutions for biological assays and for potential formulation into aqueous dosage forms.

Experimental Protocol: Kinetic Solubility Determination via UV/Vis Spectroscopy

This high-throughput method provides a rapid assessment of a compound's solubility.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, add phosphate-buffered saline (PBS, pH 7.4) to a series of wells.

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the PBS to create a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow equilibrium to be reached.

-

Measurement: Measure the absorbance of each well using a UV/Vis plate reader at a predetermined wavelength (e.g., λmax if known, or a standard wavelength like 280 nm).

-

Data Analysis: Plot absorbance versus concentration. The point at which the absorbance plateaus or becomes non-linear indicates the kinetic solubility limit, as precipitation has occurred.

Lipophilicity (LogP / LogD)

Causality and Insight: Lipophilicity, the "greasiness" of a molecule, is a critical parameter that balances solubility with cell membrane permeability. The calculated LogP of 0.7199 for the neutral free base suggests a relatively balanced profile.[8] However, for an ionizable compound like this, the distribution coefficient (LogD) is more physiologically relevant. At pH 7.4, the molecule will be predominantly in its protonated, charged form, resulting in a much lower (more negative) LogD value, favoring the aqueous phase. This highlights the classic trade-off: the salt form enhances aqueous solubility but reduces passive membrane permeability.

Experimental Protocol: LogD Determination by Shake-Flask Method

-

Buffer Preparation: Prepare two immiscible phases: n-octanol (pre-saturated with buffer) and an aqueous buffer at the desired pH (e.g., PBS at pH 7.4).

-

Compound Addition: Dissolve a precisely weighed amount of the compound in the aqueous buffer to a known concentration.

-

Partitioning: Combine equal volumes of the n-octanol and the aqueous solution in a sealed vial.

-

Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from the aqueous layer. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: The concentration in the octanol phase is determined by mass balance. LogD is calculated as: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Ionization Constant (pKa)

Causality and Insight: The pKa value defines the pH at which 50% of the compound is in its ionized form. The hydrazine moiety contains two basic nitrogen atoms that will be protonated. Determining their respective pKa values is essential to predict the compound's charge state in different biological compartments (e.g., stomach at pH ~2 vs. intestine at pH ~6-7.4). This charge state directly impacts solubility, absorption, and the ability to interact with ionic residues in a target protein.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh the compound and dissolve it in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH) to the solution in small, precise increments using an automated burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa values from the inflection points.

Visualization: Physicochemical Property Assessment Workflow

The following diagram illustrates how the core physicochemical properties are determined and integrated to build a comprehensive profile of a research compound, guiding decisions in the drug discovery process.

Caption: Physicochemical Property Assessment Workflow.

Analytical Characterization and Purity Assessment

Confirming the identity and purity of a compound is paramount. While specific spectra for this exact salt are not widely published, its structural features allow for predictable outcomes in standard analytical tests.

High-Performance Liquid Chromatography (HPLC)

Causality and Insight: HPLC is the workhorse for assessing the purity of small molecules. For a polar, basic compound like this, reverse-phase HPLC is the method of choice. An acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is essential to protonate the analyte, ensuring a single ionic species interacts with the column, which results in sharp, symmetrical peaks. Due to the lack of a strong chromophore, UV detection might require lower wavelengths (e.g., 200-220 nm) or the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). For trace-level analysis, derivatization may be necessary to enhance detectability.[9][10]

Experimental Protocol: General Reverse-Phase HPLC Purity Analysis

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable diluent (e.g., 50:50 water:acetonitrile).

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: UV/Vis Diode Array Detector (DAD) monitoring at 210 nm.

-

-

Gradient Elution:

-

Start with 5% Mobile Phase B for 1 minute.

-

Ramp to 95% Mobile Phase B over 10 minutes.

-

Hold at 95% Mobile Phase B for 2 minutes.

-

Return to 5% Mobile Phase B and re-equilibrate for 3 minutes.

-

-

Injection and Analysis: Inject 5-10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Visualization: General HPLC Purity Analysis Workflow

This diagram outlines the logical steps involved in performing a standard HPLC analysis for compound purity.

Caption: General HPLC Purity Analysis Workflow.

Safety, Handling, and Storage

Expertise and Trustworthiness: While this specific compound lacks extensive toxicological data, its classification as a hydrazine derivative warrants cautious handling. Hydrazine and many of its derivatives are known to be toxic and are treated as potential carcinogens.[11][12] Therefore, all handling should be performed under the assumption that the compound is hazardous.

-

Handling: Always use this compound inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles. Avoid creating dust and avoid all contact with skin, eyes, and clothing.[13]

-

Storage: The compound should be stored under controlled conditions to ensure its long-term stability. Based on supplier recommendations, store at 4°C in a tightly sealed container under an inert atmosphere like nitrogen to protect it from moisture and air.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable research tool whose utility is deeply rooted in its physicochemical properties. Its high expected aqueous solubility makes it amenable to a wide range of in vitro experimental setups, while its structural features offer a foundation for further chemical modification. A thorough understanding and experimental validation of its solubility, lipophilicity, and ionization constant are not just procedural formalities but are the cornerstones of rational experimental design. By applying the principles and protocols outlined in this guide, researchers can effectively leverage this compound, ensuring data integrity and advancing their scientific objectives with confidence and safety.

References

-

Importance of Physicochemical Properties In Drug Discovery. PharmaTutor. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed, National Library of Medicine. [Link]

-

Physicochemical properties. Fiveable. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. [Link]

-

Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Three Methods of Detection of Hydrazines. NASA Tech Briefs. [Link]

-

Three Methods of Detection of Hydrazines. NASA Tech Briefs. [Link]

-

Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

-

A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]

-

(Tetrahydro-2H-pyran-4-yl)hydrazine. PubChem, National Library of Medicine. [Link]

-

Methyl hydrazine Safety Data Sheet. Chem Service. [Link]

-

Hydrazine dihydrochloride Material Safety Data Sheet. Cole-Parmer. [Link]

Sources

- 1. (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. chemscene.com [chemscene.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. sielc.com [sielc.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. cdn.chemservice.com [cdn.chemservice.com]

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride molecular weight

The THP ring is often used to replace more lipophilic groups like cyclohexane to improve the pharmacokinetic properties of a drug candidate. [2]Simultaneously, the hydrazine functional group is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of compound libraries through reactions like hydrazone formation. [2]This compound is a known precursor in the synthesis of potent inhibitors for targets such as the TGF-β type I receptor and Dipeptidyl Peptidase-4 (DPP-4). [1][4]

Part 3: Experimental Application and Safety Protocols

While this document does not provide a synthesis for the title compound itself, it outlines a validated, representative workflow demonstrating its use in forming a hydrazone derivative—a common and critical subsequent step in drug development.

Representative Experimental Workflow: Hydrazone Synthesis

This protocol details the condensation reaction between ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (the free base form is typically used in reaction) and a generic aldehyde to form a corresponding hydrazone. The dihydrochloride salt would first need to be neutralized in situ with a suitable base.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected aldehyde or ketone (1.0-1.1 equivalents) in a suitable solvent such as ethanol or methanol.

-

Neutralization and Catalysis: Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the solution. This neutralizes the dihydrochloride salt to liberate the reactive free hydrazine and can also catalyze the condensation.

-

Reaction: Stir the mixture at room temperature or heat to reflux to drive the reaction to completion. The formation of the C=N bond is typically efficient under these conditions. [2]4. Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.

-

Isolation: Upon completion, cool the reaction mixture. The resulting hydrazone product may precipitate and can be collected by filtration.

-

Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure and purify the crude residue using flash column chromatography.

Safety, Handling, and Storage

As a hydrazine derivative, this compound requires careful handling. While comprehensive toxicological data for this specific salt is not available, the hazards can be inferred from related structures.

-

Hazard Profile: The related compound, (Tetrahydro-2H-pyran-4-yl)hydrazine, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. [4]It is prudent to assume a similar hazard profile for the dihydrochloride salt. Hydrazine-based compounds can also be explosive at elevated temperatures. [5]* Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place at the recommended temperature of 4°C. [3]For long-term stability, storage under an inert atmosphere of nitrogen is advised. [3]

Conclusion

This compound is more than a simple reagent; it is a strategically designed building block that offers tangible advantages for medicinal chemists. Its integrated THP scaffold provides a proven method for enhancing the ADME properties of a molecule, while the accessible hydrazine handle facilitates the construction of diverse and complex pharmacophores. By understanding its properties and leveraging established protocols, researchers can effectively utilize this compound to accelerate the discovery and development of next-generation therapeutics.

References

- ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine - BLDpharm.

- [(Tetrahydro-2H-pyran-4-yl)methyl]hydrazine dihydrochloride - ChemScene.

- ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine hydrochloride - ChemScene.

- (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem.

- REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES - Organic Syntheses Procedure.

- In-Depth Technical Guide on (Tetrahydro-2H-pyran-4-yl)

- A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)

- (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7 - Benchchem.

- What is the significance of (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2)

Spectroscopic data of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Dihydrochloride

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structure is paramount for its effective use in synthesis and as a therapeutic agent. This compound is a versatile heterocyclic building block used in medicinal chemistry, and its precise characterization is crucial for predictable and successful outcomes in drug discovery. The tetrahydropyran moiety is often incorporated into drug candidates to improve their pharmacokinetic properties.[1]

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, the focus here is not just on the data itself, but on the rationale behind the spectral features, providing a framework for the interpretation of experimentally acquired data.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound (C₆H₁₆Cl₂N₂O, Molecular Weight: 203.11 g/mol ) consists of a central tetrahydropyran (THP) ring, a methylene bridge, and a hydrazine moiety, which is protonated twice to form the dihydrochloride salt.[2] Each of these components will give rise to characteristic signals in various spectroscopic analyses.

The dihydrochloride form is significant as the protonation of the hydrazine nitrogens to form a hydrazinium ion (-CH₂-NH₂⁺-NH₃⁺) dramatically influences the electronic environment of the neighboring atoms, which will be reflected in the NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a charged and polar molecule like this, a polar deuterated solvent such as DMSO-d₆ or D₂O is required for analysis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The electron-withdrawing effect of the protonated hydrazine group will cause protons closer to it to appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data (400 MHz, D₂O)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂⁺-NH₃⁺ | 4.5 - 5.0 | Broad singlet | 5H | Protons on nitrogen are often broad and may exchange with D₂O. |

| -CH₂- (axial) | 3.8 - 4.0 | Doublet of doublets | 2H | Diastereotopic protons on the THP ring adjacent to the oxygen. |

| -CH₂- (equatorial) | 3.3 - 3.5 | Doublet of doublets | 2H | Diastereotopic protons on the THP ring adjacent to the oxygen. |

| -CH₂-N | 3.0 - 3.2 | Doublet | 2H | Methylene bridge protons, deshielded by the adjacent nitrogen. |

| -CH- | 1.9 - 2.1 | Multiplet | 1H | Methine proton on the THP ring. |

| -CH₂- (axial) | 1.7 - 1.9 | Multiplet | 2H | Axial protons on the THP ring. |

| -CH₂- (equatorial) | 1.4 - 1.6 | Multiplet | 2H | Equatorial protons on the THP ring. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans (typically 16-64 for good signal-to-noise), and relaxation delay.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms.

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (THP C2, C6) | 65 - 70 | Carbons adjacent to the ring oxygen. |

| -CH₂-N | 50 - 55 | Methylene bridge carbon, deshielded by the nitrogen. |

| -CH- (THP C4) | 35 - 40 | Methine carbon of the THP ring. |

| C-C (THP C3, C5) | 30 - 35 | Carbons beta to the ring oxygen. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be needed for a better signal-to-noise ratio in a shorter time.

-

Instrumentation: Use a 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For a pre-charged and polar molecule like this, electrospray ionization (ESI) in positive ion mode is the technique of choice.

Predicted Mass Spectrum (ESI+)

-

Molecular Ion: The base peak is expected to be the [M+H]⁺ ion, where M is the free base. The molecular weight of the free base, ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine, is 130.19 g/mol . Therefore, the expected [M+H]⁺ peak would be at m/z ≈ 131.12 .

-

Key Fragments: Fragmentation would likely occur through the loss of ammonia (NH₃) or cleavage of the C-C bond between the ring and the methylene bridge.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

-

Analysis: Inject a small volume of the sample. The mobile phase will carry the sample into the mass spectrometer. Set the ESI source to positive ion mode.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrations.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H stretch (NH₂⁺, NH₃⁺) | 3200 - 3400 | Strong, Broad | Characteristic of ammonium salts. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong | C-H bonds in the THP ring and methylene bridge. |

| N-H bend | 1500 - 1650 | Medium | Bending vibrations of the N-H bonds. |

| C-O-C stretch (ether) | 1050 - 1150 | Strong | Characteristic of the tetrahydropyran ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Obtain a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, MS, and IR techniques. This guide provides a predicted spectroscopic profile based on the known effects of its constituent functional groups and structural motifs. While these predictions offer a strong foundation for interpretation, it is essential for researchers to acquire experimental data on their specific samples for definitive structural confirmation and purity assessment. The methodologies and rationales presented herein serve as a robust framework for both acquiring and interpreting such data in a drug discovery and development context.

References

-

PubChem. Tetrahydro-4-methyl-2H-pyran | C6H12O | CID 78446. [Link]

-

PubChem. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480. [Link]

-

NIST. Hydrazine dihydrochloride - IR Spectrum. [Link]

Sources

An In-Depth Technical Guide to ¹H and ¹³C NMR of Tetrahydropyran Hydrazine Derivatives

Introduction: The Strategic Importance of Tetrahydropyran Hydrazine Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the tetrahydropyran (THP) ring and hydrazine-derived functionalities represent two cornerstone structural motifs. The THP moiety is often considered a "privileged scaffold," frequently incorporated into bioactive molecules to enhance pharmacokinetic properties such as aqueous solubility and metabolic stability. Concurrently, the hydrazine group and its derivatives, including hydrazides and hydrazones, are versatile building blocks that enable the synthesis of a diverse array of heterocyclic compounds with a wide spectrum of biological activities. The convergence of these two pharmacophores in the form of tetrahydropyran hydrazine derivatives has given rise to a class of compounds with significant potential in drug development, targeting a range of therapeutic areas.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical sciences, providing unparalleled, atom-level insights into molecular structure and dynamics.[1][2][3] For researchers and drug development professionals working with tetrahydropyran hydrazine derivatives, a comprehensive understanding of their ¹H and ¹³C NMR spectral characteristics is paramount for unambiguous structure elucidation, conformational analysis, and the assessment of purity and stability. This in-depth technical guide provides a detailed exploration of the ¹H and ¹³C NMR spectroscopy of this important class of molecules, grounded in both fundamental principles and field-proven insights.

Core Structural Features and Their NMR Fingerprints

The fundamental structure of a tetrahydropyran hydrazine derivative typically consists of a tetrahydropyran ring connected to a hydrazine or a substituted hydrazine moiety. The specific point of attachment and the nature of the substituents on the hydrazine nitrogen atoms significantly influence the NMR spectra.

Caption: Workflow for conformational analysis using ¹H NMR coupling constants.

Experimental Protocols: A Practical Guide to Synthesis and NMR Analysis

General Synthesis of Tetrahydropyran Hydrazone Derivatives

The synthesis of tetrahydropyran hydrazone derivatives is typically a straightforward process involving the condensation of a tetrahydropyran hydrazine derivative with an appropriate aldehyde or ketone.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve equimolar amounts of the tetrahydropyran hydrazine derivative (e.g., (tetrahydro-2H-pyran-4-yl)hydrazine) and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.

-

Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture for a period of 2-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure tetrahydropyran hydrazone derivative.

NMR Sample Preparation and Data Acquisition

I. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified tetrahydropyran hydrazine derivative.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for these compounds due to its ability to dissolve a wide range of organic molecules and to slow down the exchange of N-H protons, making them more readily observable. CDCl₃ can also be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

II. ¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

III. ¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay is needed for quaternary carbons).

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

IV. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS) or the residual solvent peak.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Conclusion: Empowering Drug Discovery through Spectroscopic Intelligence

A thorough understanding of the ¹H and ¹³C NMR spectra of tetrahydropyran hydrazine derivatives is a critical competency for scientists engaged in the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of the key spectral features, interpretive strategies, and experimental considerations for this important class of molecules. By leveraging the power of NMR spectroscopy, researchers can confidently elucidate the structures of their compounds, gain valuable insights into their conformational preferences, and ultimately accelerate the drug discovery and development process. The principles and data presented herein serve as a valuable resource for navigating the intricate world of NMR and harnessing its full potential in the pursuit of innovative medicines.

References

- NMR Spectroscopy in Drug Discovery and Development.Journal of Medicinal Chemistry, 2023, 66(15), 10123-10145. [URL: https://pubs.acs.org/journal/jmcmar]

- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.AZoOptics, 2024. [URL: https://www.azooptics.com/Article.aspx?ArticleID=2345]

- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.Walsh Medical Media, 2023. [URL: https://walshmedicalmedia.com/journals/pharmaceutical-sciences-and-research]

- Application of NMR in drug discovery.researchmap, 2022. [URL: https://researchmap.jp/multilingual_portal/].

Sources

- 1. Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Dihydrochloride

Introduction: The Significance of Substituted Hydrazine Scaffolds

Substituted hydrazine moieties are critical pharmacophores and versatile building blocks in modern drug discovery and development. Their unique chemical properties allow them to serve as key intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles and pyridazines, which are prevalent in many commercial pharmaceuticals and agrochemicals.[1] The title compound, ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride, incorporates a tetrahydropyran (THP) ring, a common motif used to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. This application note provides a comprehensive, field-tested protocol for the synthesis of this valuable intermediate, emphasizing procedural safety, mechanistic understanding, and scalability for research and drug development professionals.

Strategic Overview of the Synthetic Pathway

The selected synthetic route is a multi-step process designed for high fidelity, ease of purification, and control over reactivity. The strategy hinges on the reductive amination of a commercially available aldehyde with a protected hydrazine, followed by deprotection and salt formation. This approach circumvents the challenges associated with the direct alkylation of hydrazine, which often leads to poor selectivity and the formation of over-alkylated byproducts.

The core logic of the pathway is as follows:

-

Protected Hydrazone Formation: Tetrahydro-2H-pyran-4-carbaldehyde is condensed with tert-butyl carbazate. The tert-butoxycarbonyl (Boc) protecting group moderates the nucleophilicity of the hydrazine, ensuring a clean condensation to form the stable Boc-protected hydrazone intermediate.

-

Selective Reduction: The C=N double bond of the hydrazone is selectively reduced to a single bond using sodium borohydride, a mild and effective reducing agent. This step yields the protected hydrazine derivative.

-

Deprotection and Salt Formation: The Boc group is removed under acidic conditions using hydrochloric acid. This step simultaneously protonates the two basic nitrogen atoms of the hydrazine moiety, yielding the target compound as a stable dihydrochloride salt, which often aids in purification and handling.

Diagram 1: Overall Synthetic Workflow.

Reagents and Materials

Proper preparation and sourcing of high-purity reagents are paramount for the success of this synthesis. The following table summarizes the necessary materials.

| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Recommended Purity | Supplier |

| Tetrahydro-2H-pyran-4-carbaldehyde | 65435-85-0 | C₆H₁₀O₂ | 114.14 | ≥95% | Major Chemical Suppliers |

| tert-Butyl Carbazate | 870-46-2 | C₅H₁₂N₂O₂ | 132.16 | ≥98% | Major Chemical Suppliers |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 | ≥98% | Major Chemical Suppliers |

| Hydrochloric Acid (4M in Dioxane) | 7647-01-0 | HCl | 36.46 | 4.0 M | Major Chemical Suppliers |

| Ethanol (Anhydrous) | 64-17-5 | C₂H₆O | 46.07 | ≥99.5% | Major Chemical Suppliers |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | ≥99.8% | Major Chemical Suppliers |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Major Chemical Suppliers |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous | Major Chemical Suppliers |

| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular | Major Chemical Suppliers |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Aqueous Soln. | N/A |

| Brine | 7647-14-5 | NaCl | 58.44 | Aqueous Soln. | N/A |

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 2-((tetrahydro-2H-pyran-4-yl)methylene)hydrazine-1-carboxylate

Rationale: This step involves the acid-catalyzed condensation of an aldehyde with a protected hydrazine to form a hydrazone. The reaction is typically driven to completion by the removal of water, although in many cases, the equilibrium strongly favors the product at room temperature. Ethanol is an excellent solvent as it solubilizes both reactants effectively.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-2H-pyran-4-carbaldehyde (5.71 g, 50.0 mmol, 1.0 eq).

-

Dissolve the aldehyde in 100 mL of anhydrous ethanol.

-

Add tert-butyl carbazate (6.61 g, 50.0 mmol, 1.0 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature (approx. 20-25°C) for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product hydrazone should have a lower Rf value than the starting aldehyde.

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator to yield a crude oil or solid. This crude product is typically of sufficient purity to be used directly in the next step without further purification.

Step 2: Synthesis of tert-butyl 2-((tetrahydro-2H-pyran-4-yl)methyl)hydrazine-1-carboxylate

Rationale: The C=N bond of the hydrazone is reduced using sodium borohydride.[2] This reagent is chosen for its mildness and selectivity; it will not reduce other functional groups present. The reaction is performed at a low temperature initially to control the exothermic reaction between NaBH₄ and the protic solvent (methanol).

Procedure:

-

Transfer the crude hydrazone from Step 1 into a 500 mL round-bottom flask. Dissolve it in 150 mL of anhydrous methanol.

-

Cool the flask in an ice-water bath to 0°C.

-

While stirring vigorously, add sodium borohydride (2.84 g, 75.0 mmol, 1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

-

Work-up and Purification: a. Cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by adding 50 mL of deionized water. b. Remove the methanol under reduced pressure. c. Add 100 mL of ethyl acetate to the remaining aqueous layer and transfer the mixture to a separatory funnel. d. Extract the aqueous layer with ethyl acetate (3 x 75 mL). e. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Boc-protected hydrazine, typically as a clear oil.

Step 3: Synthesis of this compound

Rationale: The Boc protecting group is labile to strong acid. A solution of HCl in an organic solvent like dioxane is used to cleave the Boc group. The free base product is highly alkaline and will be protonated by the excess HCl to precipitate as the more stable and easily handled dihydrochloride salt.[3]

Procedure:

-

Dissolve the crude product from Step 2 in 50 mL of diethyl ether (or ethyl acetate).

-

Cool the solution in an ice-water bath to 0°C.

-

Slowly add a 4.0 M solution of HCl in dioxane (37.5 mL, 150 mmol, 3.0 eq) dropwise via a syringe or addition funnel. A white precipitate will form immediately.

-

After the addition is complete, stir the resulting slurry at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotection and salt formation.

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities and residual dioxane.

-

Dry the product under high vacuum for several hours to yield this compound as a white crystalline solid.

Characterization of the Final Product

The final product should be characterized to confirm its identity and purity.

-

Compound: this compound

-

CAS Number: 1315365-54-8[3]

-

Molecular Formula: C₆H₁₆Cl₂N₂O[3]

-

Molecular Weight: 203.11 g/mol [3]

-

Appearance: White to off-white crystalline solid.

-

Expected ¹H NMR (D₂O, 400 MHz): Peaks corresponding to the pyran ring protons (multiplets around 1.3-1.8 ppm and 3.3-3.9 ppm) and the methylene bridge protons (a doublet around 3.0-3.2 ppm). The NH/NH₂ protons may be broad or exchange with the solvent.

-

Mass Spectrometry (ESI+): Expected m/z for the free base [M+H]⁺ at approximately 131.12.

Safety, Handling, and Waste Disposal

CAUTION: Hydrazine and its derivatives are classified as toxic and potentially carcinogenic substances and must be handled with extreme care.[4][5]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (butyl rubber is recommended).[6][7]

-

Handling:

-

Waste Disposal:

-

All solid and liquid waste containing hydrazine derivatives must be treated as hazardous.

-

Aqueous hydrazine waste can be neutralized by dilution to <5% followed by slow addition of an oxidizing agent like sodium hypochlorite (bleach) or calcium hypochlorite solution.[6][9] The neutralization should be performed in a fume hood with appropriate cooling.

-

Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Step 1: Incomplete Hydrazone Formation | Insufficient reaction time; low-purity aldehyde. | Extend reaction time to 24 hours. A catalytic amount of acetic acid can be added to speed up the reaction. Verify aldehyde purity via NMR. |

| Step 2: Low Yield of Reduced Product | Inactive NaBH₄; insufficient reducing agent. | Use a fresh, unopened bottle of NaBH₄. Increase the equivalents of NaBH₄ to 2.0-2.5 eq. |

| Step 3: Product is Oily/Gummy, Not Solid | Incomplete deprotection; presence of solvent impurities. | Add more HCl solution and stir for a longer duration. Triturate the oily product with fresh, cold diethyl ether to induce crystallization. Ensure starting material is dry. |

| Final Product is Discolored (Yellow/Brown) | Impurities carried over from previous steps. | Recrystallize the final dihydrochloride salt from an appropriate solvent system (e.g., isopropanol/ether). |

References

-

Hydrazine . (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation . (2023). ACS Publications - Organic Letters. Retrieved January 19, 2026, from [Link]

-

(Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 . (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Safety and Handling of Hydrazine . (n.d.). DTIC. Retrieved January 19, 2026, from [Link]

-

Hydrazine Toxicology . (2023). StatPearls - NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

-

Hydrazine - Hazardous Substance Fact Sheet . (n.d.). New Jersey Department of Health. Retrieved January 19, 2026, from [Link]

-

Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients . (2014). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. arxada.com [arxada.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. nj.gov [nj.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

Experimental protocol for pyrazole synthesis using tetrahydropyran hydrazine

Application Note: A-784

Title: Experimental Protocol for Pyrazole Synthesis Utilizing a Tetrahydropyran (THP) Protected Hydrazine Strategy

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of substituted pyrazoles, a core heterocyclic motif in numerous pharmaceutical agents. The described methodology employs a tetrahydropyran (THP) protected hydrazine, offering a strategic advantage in scenarios requiring chemoselectivity or the management of hydrazine's inherent reactivity and toxicity. The protocol encompasses the classic Knorr pyrazole synthesis via condensation with a 1,3-dicarbonyl compound, followed by efficient deprotection of the THP group.[1][2][3][4] This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction: The Significance of Pyrazoles and the Role of Protected Hydrazines

Pyrazoles are five-membered heterocyclic compounds that form the structural backbone of a wide array of biologically active molecules.[5] Their prevalence in medicinal chemistry is notable, with pyrazole-containing compounds exhibiting anti-inflammatory, antimicrobial, anticancer, and other therapeutic properties.[5] The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and straightforward method for their preparation, typically involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][6]

While effective, the direct use of hydrazine and its derivatives can present challenges. Hydrazine is a toxic and potentially carcinogenic substance, necessitating stringent safety protocols.[6][7][8][9][10] Furthermore, for complex molecules with multiple reactive sites, a protecting group strategy is often essential to prevent unwanted side reactions. The use of tetrahydropyran (THP) as a protecting group for one of the nitrogen atoms in hydrazine offers a robust solution. The THP group is stable under various reaction conditions but can be readily removed under mild acidic conditions, providing a reliable method for the controlled synthesis of pyrazoles.[11][12][13]

This protocol details the synthesis of a model pyrazole, 3,5-dimethylpyrazole, using tetrahydropyran-2-yl-hydrazine and acetylacetone (a 1,3-dicarbonyl compound).

Reaction Mechanism and Logic

The synthesis proceeds in two key stages: (1) the acid-catalyzed condensation of the THP-protected hydrazine with the 1,3-dicarbonyl compound to form the THP-protected pyrazole, and (2) the acidic hydrolysis to remove the THP protecting group, yielding the final pyrazole product.

Stage 1: Paal-Knorr Type Cyclocondensation

The initial step is a classic Paal-Knorr condensation reaction.[14] The mechanism, catalyzed by a mild acid, involves the following key transformations:

-

Imine Formation: The more nucleophilic, unprotected nitrogen of the THP-hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

-

Intramolecular Cyclization: The second nitrogen atom then attacks the remaining carbonyl group, forming a cyclic intermediate.[15]

-

Dehydration: Elimination of two water molecules leads to the formation of the aromatic pyrazole ring, still bearing the THP protecting group.

The use of an acid catalyst is crucial as it protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[3][4]

Stage 2: THP Deprotection

The THP group is an acetal, which is stable to basic and nucleophilic conditions but readily cleaved by acid. The deprotection mechanism involves:

-

Protonation: The ether oxygen of the THP ring is protonated by the acid catalyst.

-

Ring Opening: This protonation facilitates the cleavage of the C-O bond, generating a resonance-stabilized carbocation.

-

Hydrolysis: Water attacks the carbocation, and subsequent loss of a proton yields the deprotected pyrazole and 2-hydroxytetrahydropyran, which is in equilibrium with 5-hydroxypentanal.[12]

This two-stage approach allows for the controlled formation of the pyrazole ring while mitigating the risks associated with free hydrazine.

Visualizing the Synthesis Pathway

Overall Reaction Scheme

Caption: Figure 1: Overall two-step synthesis of pyrazole.

Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow.

Detailed Experimental Protocol

Safety Precautions: Hydrazine derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[7][8][9][10] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7][9]

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| Tetrahydropyran-2-yl-hydrazine | ≥95% | Major Supplier | 1005-02-3 | Can be synthesized or purchased. |

| Acetylacetone (2,4-Pentanedione) | Reagent | Major Supplier | 123-54-6 | Freshly distilled if necessary. |

| Ethanol (EtOH) | Anhydrous | Major Supplier | 64-17-5 | |

| Glacial Acetic Acid (AcOH) | ACS Grade | Major Supplier | 64-19-7 | Catalyst for condensation. |

| Hydrochloric Acid (HCl) | 2M solution | Major Supplier | 7647-01-0 | For deprotection. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | Major Supplier | 144-55-8 | For neutralization. |

| Ethyl Acetate (EtOAc) | ACS Grade | Major Supplier | 141-78-6 | For extraction. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Major Supplier | 7487-88-9 | For drying. |

| Silica Gel | 230-400 mesh | Major Supplier | 7631-86-9 | For chromatography. |

Step-by-Step Procedure

Part A: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-3,5-dimethyl-1H-pyrazole

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydropyran-2-yl-hydrazine (5.81 g, 50 mmol, 1.0 eq).

-

Reagent Addition: Add anhydrous ethanol (40 mL) followed by acetylacetone (5.01 g, 50 mmol, 1.0 eq).

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Condensation: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude THP-protected pyrazole as an oil. This intermediate is often pure enough for the next step.

Part B: Deprotection to 3,5-Dimethylpyrazole

-

Reaction Setup: Dissolve the crude 1-(tetrahydro-2H-pyran-2-yl)-3,5-dimethyl-1H-pyrazole from the previous step in ethanol (50 mL) in a 100 mL round-bottom flask with a magnetic stirrer.

-

Acid Addition: Slowly add 2M hydrochloric acid (25 mL, 50 mmol) to the solution.

-

Deprotection: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Neutralization: Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dimethylpyrazole.

Purification and Characterization

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 3,5-dimethylpyrazole as a white solid.[16] Alternatively, recrystallization from a suitable solvent system can be employed.[16]

-

Expected Yield: 75-85% over two steps.

-

Characterization Data (3,5-Dimethylpyrazole):

-

¹H NMR (CDCl₃, 400 MHz): δ 5.80 (s, 1H, Ar-H), 2.25 (s, 6H, 2 x CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.0, 105.5, 13.5.

-

Mass Spec (EI): m/z 96.07 [M]⁺.

-

Troubleshooting and Field-Proven Insights

| Issue | Possible Cause | Recommended Solution |

| Low yield in condensation step | Incomplete reaction. | Increase reflux time. Ensure the acetic acid catalyst was added. Check the purity of starting materials. |

| Loss during work-up. | Ensure complete extraction from the aqueous layer. Avoid overly vigorous washing that could lead to emulsions. | |

| Incomplete deprotection | Insufficient acid or reaction time. | Add a slight excess of HCl. Increase stirring time and monitor carefully by TLC. Gentle warming (to ~40°C) can also facilitate the reaction. |

| Formation of regioisomers | (More common with unsymmetrical 1,3-dicarbonyls) | The use of a protected hydrazine can sometimes influence regioselectivity. If a mixture is obtained, careful column chromatography is required for separation.[16] |

| Difficulty in purification | Co-eluting impurities. | Adjust the polarity of the eluent for column chromatography. Consider an alternative purification method like recrystallization or forming a salt for purification.[17][18] |

Conclusion

This application note outlines a reliable and reproducible two-step protocol for the synthesis of pyrazoles using a THP-protected hydrazine strategy. This method provides a controlled and safer alternative to the direct use of hydrazine, making it particularly valuable for the synthesis of complex, multifunctional molecules in a drug discovery and development context. By understanding the underlying mechanisms and following the detailed procedural steps, researchers can confidently apply this methodology to access a wide range of valuable pyrazole derivatives.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6537. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(23), 7335. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

- Process for the purification of pyrazoles. (2011).

-

Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety. [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances, 5(30), 23293-23303. [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules, 26(16), 4995. [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. [Link]

-

Reaction timecourse for THP protection of pyrazole. (n.d.). ResearchGate. [Link]

-

THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

- Method for purifying pyrazoles. (2011).

-

Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. (2015). ResearchGate. [Link]

-

Safety and Handling of Hydrazine. (1987). Defense Technical Information Center. [Link]

-

Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016). The Journal of Organic Chemistry, 81(23), 11753-11761. [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

-

Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2018). ResearchGate. [Link]

-

REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (2019). JETIR, 6(5). [Link]

-

Paal–Knorr synthesis of pyrroles. (2018). Journal of Chemical and Pharmaceutical Research, 10(10), 57-70. [Link]

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. [Link]

-

Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. (1984). HETEROCYCLES, 22(8), 1821. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). (n.d.). Human Metabolome Database. [Link]

-

Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. (2002). ResearchGate. [Link]

-

Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. (2014). RSC Advances, 4(109), 63832-63864. [Link]

-

Utility of Hydrazines and Hydrazine Derivativces in Heterocyclic Synthesis. (1984). Crossref. [Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). Journal of Peptide Science, 23(4), 285-294. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. arxada.com [arxada.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

Use of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine in DPP-4 inhibitor synthesis

Application Notes & Protocols

Topic: Use of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the Tetrahydropyran Moiety in Modern DPP-4 Inhibitor Design

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," represent a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This inhibition prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control with a low risk of hypoglycemia.[4][5]

In the rational design of novel DPP-4 inhibitors, medicinal chemists increasingly turn to specific structural motifs to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The tetrahydropyran (THP) ring has emerged as a particularly valuable scaffold.[6][7] As a conformationally constrained ether and a bioisostere of cyclohexane, the THP moiety offers several distinct advantages:

-

Improved Physicochemical Properties: Compared to its carbocyclic counterpart, the THP ring's oxygen atom can act as a hydrogen bond acceptor, often enhancing aqueous solubility and modulating lipophilicity. This can lead to superior absorption, distribution, metabolism, and excretion (ADME) profiles.[8]

-

Enhanced Target Binding: The oxygen heteroatom can establish critical interactions within the enzyme's active site, potentially increasing binding affinity and potency.[8]

-

Structural Versatility: The THP ring serves as a robust and stable anchor from which various functional groups can be projected to interact with key pockets of the DPP-4 active site, such as the S1 and S2 pockets.[3]

A prominent example of a successful THP-containing DPP-4 inhibitor is Omarigliptin, a long-acting, once-weekly treatment.[9][10] The synthesis of such highly functionalized molecules requires versatile and efficient building blocks. This guide focuses on one such key intermediate: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine. This reagent provides a direct route to incorporating the beneficial THP motif, linked to a reactive hydrazine group, which is a classic precursor for constructing nitrogen-containing heterocycles like pyrazoles—a core structure in many DPP-4 inhibitors.[11][12]

The Key Building Block: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

This reagent is a versatile intermediate designed for the efficient introduction of the 4-methyl-tetrahydropyran group into a target molecule. The hydrazine functionality is highly nucleophilic and serves as a linchpin for cyclization and condensation reactions.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 887592-12-3 | [13] |

| Molecular Formula | C₆H₁₄N₂O | Inferred |

| Molecular Weight | 130.19 g/mol | Inferred |

| Appearance | Colorless to pale yellow liquid | [14] (by analogy) |

| Solubility | Soluble in water and common organic solvents | [14][15] (by analogy) |

Structural Rationale in Synthesis

The choice of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine is deliberate. The methylene (-CH₂-) linker between the THP ring and the hydrazine provides optimal spatial separation and rotational flexibility. This allows the bulky THP group to position itself favorably within a binding pocket of the target enzyme, while the hydrazine participates in forming the core heterocyclic scaffold of the inhibitor.

Synthesis of the Key Building Block